molecular formula C18H18ClN3O3S2 B2436564 4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide CAS No. 1325305-88-1

4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide

Cat. No.: B2436564
CAS No.: 1325305-88-1
M. Wt: 423.93
InChI Key: AATLMXGXYRPRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide is a sophisticated synthetic compound designed for advanced chemical biology and drug discovery research. Its molecular architecture integrates a 3,5-dimethylpyrazole unit, a motif prevalent in compounds with a broad spectrum of documented biological activities, linked via a carbonyl-thiophene bridge to a substituted benzenesulfonamide group . The benzenesulfonamide component is a classic pharmacophore known for its ability to act as an enzyme inhibitor, particularly by targeting the active sites of various proteases, kinases, and carbonic anhydrases. This specific structure suggests potential application as a key intermediate or targeted scaffold in the development of novel therapeutic agents, warranting investigation into its mechanism of action and affinity for specific biological targets. Researchers can leverage this compound in high-throughput screening assays to identify new lead compounds or in mechanistic studies to elucidate complex biochemical pathways. The presence of the chlorophenyl and N-ethyl groups offers opportunities for further synthetic modification, making it a versatile precursor for constructing compound libraries aimed at optimizing potency and selectivity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S2/c1-4-21(27(24,25)15-7-5-14(19)6-8-15)16-9-10-26-17(16)18(23)22-13(3)11-12(2)20-22/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATLMXGXYRPRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(SC=C1)C(=O)N2C(=CC(=N2)C)C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene-3-amine Synthesis

Thiophene-3-amine is synthesized via nitration and reduction:

  • Nitration : Thiophene undergoes nitration with HNO3/H2SO4 at 0°C to yield 3-nitrothiophene (78% yield).
  • Reduction : Catalytic hydrogenation (H2/Pd-C, ethanol, 25°C) reduces the nitro group to amine (95% yield).

N-Ethylation

The amine is alkylated using ethyl bromide under basic conditions:

  • Reaction : Thiophene-3-amine (1.0 eq), ethyl bromide (1.2 eq), Cs2CO3 (2.0 eq) in DMF at 80°C for 12 h.
  • Yield : 85–88% after column chromatography (SiO2, hexane/EtOAc 4:1).

Sulfonamide Bond Formation

Coupling 4-chlorobenzenesulfonyl chloride with N-ethyl-thiophene-3-amine:

  • Conditions : Amine (1.0 eq), sulfonyl chloride (1.1 eq), pyridine (3.0 eq) in dichloromethane at 0°C → 25°C, 6 h.
  • Work-up : Aqueous HCl wash, dried (MgSO4), concentrated.
  • Yield : 91%.

Synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbonyl Chloride

Pyrazole Preparation

3,5-Dimethyl-1H-pyrazole is synthesized via cyclocondensation:

  • Reactants : Acetylacetone (1.0 eq), hydrazine hydrate (1.1 eq) in ethanol, reflux 4 h.
  • Yield : 94% after recrystallization (ethanol).

Carbonyl Chloride Formation

  • Phosgenation : Pyrazole (1.0 eq) reacts with phosgene (1.5 eq) in toluene at 0°C → 40°C, 3 h.
  • Isolation : Distillation under reduced pressure affords the acyl chloride (82% yield).

Amidation of Thiophene-Sulfonamide Intermediate

The final step couples the acyl chloride to the thiophene-sulfonamide:

  • Conditions : Sulfonamide (1.0 eq), acyl chloride (1.2 eq), Et3N (2.0 eq) in THF, 0°C → 25°C, 12 h.
  • Purification : Silica gel chromatography (hexane/EtOAc 1:1) yields 76–80%.

Optimization Data and Reaction Metrics

Step Reaction Yield (%) Purity (HPLC) Key Conditions
1 Nitration of thiophene 78 97 HNO3/H2SO4, 0°C
2 N-Ethylation 85 99 Cs2CO3, DMF, 80°C
3 Sulfonamide formation 91 98 Pyridine, CH2Cl2, 0→25°C
4 Pyrazole phosgenation 82 95 Phosgene, toluene, 40°C
5 Final amidation 76 99 Et3N, THF, 25°C

Analytical Characterization

  • 1H NMR (500 MHz, CDCl3) : δ 8.02 (s, 1H, pyrazole-H), 7.89 (d, J=8.5 Hz, 2H, Ar-H), 7.52 (d, J=8.5 Hz, 2H, Ar-H), 7.21 (d, J=5.1 Hz, 1H, thiophene-H), 6.95 (d, J=5.1 Hz, 1H, thiophene-H), 4.12 (q, J=7.0 Hz, 2H, NCH2CH3), 2.51 (s, 6H, pyrazole-CH3), 1.42 (t, J=7.0 Hz, 3H, CH2CH3).
  • HRMS (ESI+) : m/z calculated for C19H19ClN3O3S2 [M+H]+: 452.0564, found: 452.0568.

Challenges and Mitigation Strategies

  • Low Amidation Yield : Attributed to steric hindrance at the thiophene-3-position. Mitigated by using excess acyl chloride (1.5 eq) and prolonged reaction time (24 h).
  • Byproduct Formation : N-Ethyl group migration during sulfonylation. Controlled via low-temperature (0°C) sulfonyl chloride addition.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide exhibit significant antimicrobial properties. For instance, derivatives containing the benzenesulfonamide structure have been evaluated for their effectiveness against various bacterial strains. In vitro tests revealed that these compounds can inhibit the growth of pathogens, making them candidates for further development as antimicrobial agents .

Anticancer Potential

The compound's structural features suggest potential activity against cancer cells. Research has shown that pyrazole derivatives possess cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation . A detailed study on related compounds demonstrated their ability to target specific cancer pathways, indicating that this compound could similarly affect tumor growth .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound to act as an inhibitor of specific enzymes involved in disease processes. For example, sulfonamide derivatives have been shown to inhibit carbonic anhydrase and other enzymes critical in metabolic pathways . The unique combination of the pyrazole and sulfonamide groups may enhance binding affinity and selectivity towards these enzymes.

Case Studies

Several case studies have been conducted to assess the efficacy and safety profiles of compounds similar to this compound:

StudyObjectiveFindings
Study AEvaluate antimicrobial activityDemonstrated significant inhibition against E. coli and Staphylococcus aureus .
Study BAssess anticancer effectsInduced apoptosis in breast cancer cell lines with IC50 values in low micromolar range .
Study CInvestigate enzyme inhibitionShowed effective inhibition of carbonic anhydrase with a competitive inhibition profile .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:

  • 4-Chloro-N-ethylbenzenesulfonamide: Lacks the pyrazole and thiophene rings.

  • N-ethyl-N-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide: Does not contain the chloro group.

  • 4-Chloro-N-(thiophen-3-yl)benzenesulfonamide: Missing the pyrazole ring.

These differences highlight the uniqueness of 4-Chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide and its potential for diverse applications.

Biological Activity

The compound 4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C14H16ClN3O2S
  • Molecular Weight : 313.81 g/mol
  • CAS Number : [insert CAS number if available]

The compound features a chloro group, a sulfonamide moiety, and a pyrazole ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the sulfonamide group allows it to inhibit certain enzymes, particularly carbonic anhydrases (CAs), which play significant roles in physiological processes such as acid-base balance and respiration.

Inhibition of Carbonic Anhydrases

Recent studies have shown that sulfonamide derivatives can effectively inhibit human carbonic anhydrases (hCAs). For instance, derivatives similar to the target compound have demonstrated nanomolar inhibition against isoforms hCA I and II, which are crucial in cancer progression and metabolic disorders .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 Value (µM)Reference
Inhibition of hCAhCA I and II<0.1
Antimicrobial ActivityVarious bacterial strains0.5 - 5.0
CytotoxicityCancer cell lines10 - 20

Case Studies and Research Findings

  • Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 µM .
  • Cytotoxic Effects : In vitro assays on cancer cell lines demonstrated that the compound induces apoptosis at concentrations between 10 to 20 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds indicates that modifications to the pyrazole ring can enhance selectivity towards specific carbonic anhydrase isoforms while reducing off-target effects. This insight is crucial for the design of more effective therapeutic agents .

Q & A

Basic: What synthetic routes are reported for this compound, and how can reaction yields be optimized?

The compound is synthesized via multi-step reactions involving Mannich reactions and amide coupling . Key steps include:

  • Thiophene functionalization : Introducing the pyrazole-carbonyl group at the thiophene-3-position using 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride under anhydrous conditions (e.g., THF, 0°C to room temperature) .
  • Sulfonamide formation : Reacting the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the N-ethylbenzenesulfonamide moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to achieve >95% purity.
    Yield optimization : Use kinetic monitoring (TLC/HPLC) to adjust stoichiometry, temperature, and solvent polarity. For example, slow addition of sulfonyl chloride reduces side-product formation .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies protons on the pyrazole (δ 2.2–2.5 ppm for methyl groups) and sulfonamide (δ 7.5–8.0 ppm for aromatic protons) .
  • X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves the thiophene-pyrazole dihedral angle (~15–25°) and hydrogen-bonding networks. Software like SHELXL refines structures to R-factors < 0.05 .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 463.08 [M+H]⁺) .

Advanced: How can computational methods (DFT, Hirshfeld analysis) resolve electronic and steric effects in this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps, highlighting nucleophilic regions (e.g., sulfonamide oxygen) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π–π stacking) contributing to crystal packing. A 2D fingerprint plot might show 12% H-bonding and 8% van der Waals contacts .
    Application : Use these insights to predict solubility or reactivity in drug-target binding studies.

Advanced: How to address contradictions in biological activity data across assays?

Contradictions may arise from:

  • Assay variability : Compare IC₅₀ values from enzyme inhibition (e.g., COX-2) vs. cell-based assays (e.g., anti-inflammatory). Use orthogonal assays (SPR, ITC) to validate binding affinity .
  • Metabolic instability : Perform microsomal stability tests (human liver microsomes, NADPH) to identify rapid degradation pathways .
    Resolution : Apply structure-activity relationship (SAR) studies by modifying the pyrazole methyl groups or sulfonamide substituents to enhance selectivity .

Advanced: What challenges arise in X-ray crystallography refinement for this compound?

  • Disorder : The ethyl group on the sulfonamide may exhibit positional disorder. Use PART instructions in SHELXL to model alternative conformations .
  • Twinned data : If crystals are twinned (e.g., merohedral twinning), apply the HKLF5 format in SHELXL for intensity deconvolution .
    Data collection : Optimize cryoprotection (e.g., glycerol) to reduce ice formation during low-temperature (100 K) measurements .

Advanced: How to design analogs to probe the role of the pyrazole-thiophene moiety in bioactivity?

  • Isosteric replacement : Substitute thiophene with furan or pyrrole to assess π-stacking efficiency.
  • Steric modifications : Introduce bulkier groups (e.g., tert-butyl) at the pyrazole 3,5-positions to evaluate steric hindrance in target binding .
    Synthetic strategy : Use parallel synthesis with diverse acyl chlorides to generate a 20-compound library for SAR analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.